strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Description
The compound strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate (IUPAC name), also known as Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium Tetraglyme Adduct (Sr(TMHD)₂·Tetraglyme), is a strontium complex coordinated by two β-diketonate ligands (TMHD) and a tetraglyme (CH₃(OCH₂CH₂)₄OCH₃) as a neutral donor ligand . Its linear formula is Sr(C₁₁H₁₉O₂)₂·CH₃(OCH₂CH₂)₄OCH₃, with a molecular structure designed to enhance solubility and volatility for applications in chemical vapor deposition (CVD) and thin-film fabrication .
The TMHD ligand contributes thermal stability due to steric hindrance from its four methyl groups, while the tetraglyme ligand improves solubility in organic solvents and stabilizes the strontium center during deposition processes .
Properties
IUPAC Name |
strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.C10H22O5.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-11-3-5-13-7-9-15-10-8-14-6-4-12-2;/h2*7,12H,1-6H3;3-10H2,1-2H3;/q;;;+2/p-2/b2*8-7+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFNENSNZGKQFG-COYDWXKQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOCCOC.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOCCOC.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O9Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150939-76-7 | |
| Record name | Bis(2,2,6,6-tetramethyl-3,5-heptanedionate) Strontium tetraglyme adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the reaction of strontium with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of tetraglyme . The reaction is typically carried out under controlled conditions to ensure the formation of the desired adduct.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity levels .
Chemical Reactions Analysis
Types of Reactions: Bis-(2,2,6,6-Tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form strontium oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents to yield different strontium complexes.
Substitution: The compound can undergo substitution reactions where the ligands are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Hydrogen or other reducing agents in the presence of a catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Strontium oxide and other oxidized products.
Reduction: Reduced strontium complexes.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Chemistry: The compound is used as a precursor in chemical vapor deposition (CVD) processes to create thin films of strontium-containing materials . These films are essential in the production of electronic devices and other advanced materials .
Biology and Medicine: While specific biological and medical applications are less common, the compound’s unique properties make it a potential candidate for research in these fields .
Industry: In the industrial sector, strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is used in the manufacturing of LEDs, pharmaceuticals, and other high-tech materials .
Mechanism of Action
The mechanism of action of strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its ability to act as a precursor in various chemical reactions . The compound’s ligands stabilize the strontium ion, allowing it to participate in different chemical processes . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Strontium Complexes
Strontium 2-Ethylhexanoate
- Formula : Sr(C₈H₁₅O₂)₂ (carboxylate ligand) .
- Key Differences: Ligand Type: Carboxylate (2-ethylhexanoate) vs. β-diketonate (TMHD). Carboxylates are less bulky, leading to lower thermal stability compared to TMHD . Applications: Strontium 2-ethylhexanoate is used as a catalyst in polymerizations and corrosion inhibitors, whereas Sr(TMHD)₂·Tetraglyme is tailored for high-temperature CVD processes . Solubility: The tetraglyme adduct in Sr(TMHD)₂ enhances solubility in polar solvents like tetrahydrofuran (THF), unlike the hydrophobic 2-ethylhexanoate .
Table 1: Comparison of Strontium Complexes
β-Diketonate Ligands
Diferrocenyl β-Diketones
- Structure: Ferrocenyl-substituted β-diketones (e.g., 1-ferrocenyl-2-[2-(2-methoxyethoxy)ethoxy]ethanone) .
- Key Differences :
Glyme Derivatives
1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane
- Structure : Similar glyme backbone with an azide (-N₃) terminal group .
- Key Differences :
- Reactivity : The azide group enables click chemistry applications (e.g., bioconjugation), whereas the methoxy-terminated glyme in Sr(TMHD)₂·Tetraglyme serves as a coordinating solvent .
- Synthesis : Azide derivatives are synthesized via nucleophilic substitution (e.g., NaN₃ with tosylated precursors), contrasting with Williamson ether synthesis for methoxy-glymes .
2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane
- Structure : Incorporates a dioxolane ring, reducing flexibility compared to linear glymes .
- Key Differences :
Table 2: Comparison of Glyme Derivatives
Biological Activity
The compound strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex chemical entity that combines strontium with a polyether and a ketone derivative. This article aims to delve into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C32H60O9Sr |
| Molecular Weight | 676.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | HSFNENSNZGKQFG-ZJCTYWPYSA-L |
| CAS Number | 150939-76-7 |
This compound features a strontium ion coordinated with a flexible polyether chain and a ketone moiety, which enhances its solubility and potential biological interactions.
Strontium has been shown to mimic calcium in biological systems, particularly in bone metabolism. Its incorporation into bone tissue can stimulate osteoblast activity and inhibit osteoclast formation, leading to increased bone density. The specific mechanism involves:
- Osteoblast Stimulation : Strontium enhances the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.
- Osteoclast Inhibition : It reduces the activity of osteoclasts, which are involved in bone resorption.
- Calcium Metabolism Modulation : Strontium competes with calcium for binding sites on proteins involved in bone remodeling.
Therapeutic Applications
Research indicates that strontium-based compounds may be beneficial in treating osteoporosis and promoting bone healing. The unique structure of this compound allows for enhanced bioavailability and targeted delivery to bone tissue.
Case Studies
- Osteoporosis Treatment : A clinical trial demonstrated that patients receiving strontium ranelate showed significant increases in bone mineral density compared to those on placebo. The study highlighted the compound's ability to reduce fracture risk in postmenopausal women .
- Bone Regeneration : In animal models, strontium-containing compounds have been shown to accelerate the healing process of fractures by enhancing callus formation and mineralization .
Comparative Studies
A comparative analysis between strontium-based compounds and traditional calcium supplements revealed that strontium not only improves bone density more effectively but also offers additional benefits such as reduced risk of cardiovascular events associated with high calcium intake.
Safety Profile
While strontium compounds are generally considered safe when used appropriately, potential side effects include gastrointestinal disturbances and allergic reactions. Long-term use should be monitored due to the risk of hypercalcemia or other metabolic imbalances.
Toxicological Information
| Toxicity Parameter | Classification |
|---|---|
| Signal Word | WARNING |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
